N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound featuring an isoxazole ring and a xanthene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the xanthene backbone. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and xanthene backbone play crucial roles in binding to these targets, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives and xanthene-based molecules. Examples include:
- N-(5-methyl-isoxazol-3-yl)-4-(3-substitutedphenylureido) benzenesulfonamides
- Glycylglycine derivatives containing 5-(p-tolyl)isoxazole-3-carbonyl
Uniqueness
N-((5-(p-tolyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is unique due to its specific combination of an isoxazole ring and a xanthene backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-16-10-12-17(13-11-16)23-14-18(27-30-23)15-26-25(28)24-19-6-2-4-8-21(19)29-22-9-5-3-7-20(22)24/h2-14,24H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUZRWZLRVHOME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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